molecular formula C15H12Br2O4 B2424555 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid CAS No. 1153461-81-4

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid

Cat. No.: B2424555
CAS No.: 1153461-81-4
M. Wt: 416.065
InChI Key: FIDLJFYDDBKAEF-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is a sophisticated benzoic acid derivative designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a benzyl ether and methoxy substitution pattern, making it a valuable intermediate for constructing potential tubulin-binding agents. Its structural motif is inspired by cutting-edge research strategies that utilize "bromo scans" to develop novel antitumor compounds . Researchers are exploring such brominated derivatives as key structural components in new classes of diarylsulphonamides that act as potent antiproliferative agents by inhibiting microtubule polymerization . These inhibitors target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptotic cell death in cancer cells . Beyond its potential in antimitotic drug discovery, the 4-((4-bromobenzyl)oxy) moiety provides a handle for further chemical functionalization, making this benzoic acid a versatile building block for generating diverse compound libraries for high-throughput screening. The presence of the carboxylic acid functional group allows for straightforward conjugation to various pharmacophores, while the bromine atoms offer sites for metal-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-2-4-11(16)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLJFYDDBKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-3-methoxybenzoic acid, followed by the protection of the hydroxyl group. The protected intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl bromide to introduce the 4-bromobenzyl group. Finally, deprotection yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the benzoic acid moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-[(3’-bromobenzyloxy)phenyl]boronic acid
  • 4-Bromobenzylphosphonic acid
  • 3-Bromo-4-nitrobenzoic acid

Uniqueness

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is a brominated aromatic compound with potential applications in agricultural and medicinal fields. This article delves into its biological activities, including its efficacy as an agricultural agent and its potential therapeutic effects.

The compound features a bromine atom, a methoxy group, and an ether linkage, which may contribute to its biological activities. Its chemical structure can be represented as follows:

C15H14Br2O4\text{C}_{15}\text{H}_{14}\text{Br}_2\text{O}_4

1. Agricultural Applications

Research indicates that 3-bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid exhibits significant agricultural activity, particularly as a herbicide and fungicide.

  • Inhibition of Pathogens : The compound has shown effective inhibition against pathogens such as Cytospora mandshurica and Coniella diplodiella, which are detrimental to crop health. In laboratory settings, the compound demonstrated an inhibition rate of 62% on barnyard grass roots and 66.8% on stems .
  • Growth Regulation : Additionally, it appears to regulate plant growth positively, suggesting its potential use in enhancing crop yields while controlling weed populations .

2. Antioxidant Properties

Studies on brominated phenolic compounds have indicated that similar structures possess significant antioxidant capabilities. The compound's structure may allow it to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Case Studies

Several studies have explored the biological effects of brominated compounds:

  • Study on Antioxidant Activity : A study demonstrated that bromophenol derivatives could ameliorate oxidative damage in HaCaT keratinocytes by increasing the expression of antioxidant proteins such as TrxR1 and HO-1 . This suggests that 3-bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid could exhibit similar protective effects.
  • Cancer Cell Viability : Another study focused on the cytotoxic effects of bromophenol compounds against leukemia K562 cells, revealing significant reductions in cell viability and induction of apoptosis . This underlines the importance of further exploring the anticancer potential of structurally related compounds.

Comparative Data Table

Activity Type Compound Effectiveness
Fungicidal3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acidInhibition rate: 62% (roots), 66.8% (stems)
AntioxidantRelated BromophenolsSignificant ROS scavenging
AnticancerBromophenol DerivativesInduced apoptosis in K562 cells

Q & A

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Methodology : Use PXRD to identify crystalline phases. Compare DSC thermograms (melting points, enthalpy changes). Solubility studies (e.g., in DMSO or ethanol) can correlate polymorph stability with bioavailability .

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